2,4,4,5,5,7-Hexamethyl-octane

Description

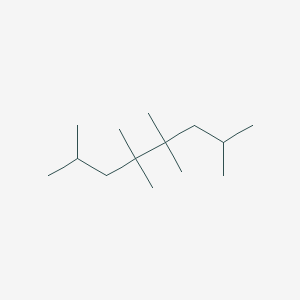

Structure

3D Structure

Properties

CAS No. |

76426-52-3 |

|---|---|

Molecular Formula |

C14H30 |

Molecular Weight |

198.39 g/mol |

IUPAC Name |

2,4,4,5,5,7-hexamethyloctane |

InChI |

InChI=1S/C14H30/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3 |

InChI Key |

XUTWOXGTLRFHDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)C(C)(C)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Highly Branched Octanes

Strategies for Constructing Quaternary Carbon Centers in Octane (B31449) Frameworks

The synthesis of highly branched alkanes like 2,4,4,5,5,7-hexamethyl-octane is fundamentally challenged by the creation of its all-carbon quaternary centers, particularly the adjacent C4 and C5 positions. The formation of these sterically demanding C(sp³)–C(sp³) bonds requires specialized synthetic strategies due to significant steric hindrance. nih.gov

Several modern synthetic methodologies are suited for this challenge. Olefin hydroalkylation represents a direct approach for creating new C(sp³)–C(sp³) bonds and concurrently forming quaternary carbons. nih.gov This strategy involves the functionalization of a double bond to build complex molecular architectures. nih.gov Another powerful tool is the use of radical additions, where tertiary carbon free radicals act as key intermediates. nih.gov The formation of C-C bonds via radical pathways often involves late transition states, which can reduce the steric hindrance typically associated with constructing quaternary centers. nih.gov Other advanced methods include the intramolecular Diels-Alder reaction to generate bicyclic systems containing quaternary centers, which can be subsequently elaborated. nih.gov More novel approaches have even harnessed the reactivity of titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers from ketones. chemrxiv.orgchemrxiv.org These general strategies provide a conceptual framework for assembling the core of highly substituted octane skeletons. researchgate.net

Exploration of C-C Coupling Reactions in the Synthesis of Substituted Alkanes

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. mdpi.com These reactions, often catalyzed by transition metals like palladium, nickel, or iron, join two different molecular fragments, typically an organometallic component and an organic halide or pseudohalide. wikipedia.org For the assembly of a molecule such as this compound, C-C coupling reactions would be essential for connecting the requisite alkyl fragments.

Mechanistic Investigations of Grignard-type Coupling Reactions

Grignard reagents (organomagnesium halides) are powerful nucleophiles widely used for forming C-C bonds. mt.com The Kumada-Tamao-Corriu reaction, a cross-coupling involving Grignard reagents and organic halides catalyzed by transition metals, is particularly relevant. researchgate.net Catalysts based on nickel, palladium, and iron are most common. researchgate.net

A significant breakthrough for synthesizing sterically congested structures is the use of cobalt-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents. organic-chemistry.org This method has proven effective in constructing quaternary carbon centers. organic-chemistry.org The mechanism of the classic Grignard reaction with a carbonyl group is thought to proceed through a six-membered ring transition state. wikipedia.org However, for cross-coupling reactions, the mechanism typically involves a catalytic cycle. wikipedia.org For a metal catalyst (M), the cycle generally includes:

Oxidative Addition : The organic halide (R'X) adds to the metal center, oxidizing it. wikipedia.org

Transmetalation : The organometallic reagent (RM), such as a Grignard reagent, transfers its organic group to the metal center. wikipedia.org

Reductive Elimination : The two organic fragments (R and R') are coupled and eliminated from the metal center, regenerating the catalyst for the next cycle. wikipedia.org

In some cases, a single electron transfer (SET) mechanism has also been proposed, which involves the formation of radical intermediates. wikipedia.org

| Catalyst System | Coupling Partners | Key Feature | Reference |

|---|---|---|---|

| Cobalt-catalyzed | Alkyl (pseudo)halides and alkyl Grignard reagents | Effective for constructing sterically congested quaternary carbon centers. | organic-chemistry.org |

| Palladium(II) acetate/Phosphine Ligands | Aryl halides and Grignard reagents | Widely used in Suzuki-type couplings, adaptable for Kumada couplings. | mdpi.com |

| Nickel(II) Complexes | Organohalides and Grignard reagents | The original catalyst system for the Kumada coupling reaction. | researchgate.net |

| Iron Salts | Aryl chlorides/bromides and magnesium | Enables one-pot reactions via in-situ generation of Grignard reagents. | researchgate.net |

Stereochemical Control in Multi-Methylated Alkane Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when synthesizing complex alkanes that may contain multiple stereocenters. Achieving high diastereoselectivity or enantioselectivity in the construction of adjacent quaternary centers is a formidable challenge in organic synthesis. nih.gov

Strategies to control stereochemistry often rely on substrate control, where the existing stereochemistry of the molecule directs the approach of incoming reagents. nih.gov For example, diastereoselective intramolecular Diels-Alder reactions have been used to generate bicyclo[2.2.2]octane systems with controlled stereochemistry at quaternary centers. nih.gov Another approach involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. While less common for purely alkane synthesis, methods developed for related systems, such as the stereocontrolled synthesis of alkenyl boronic esters via carboalumination, demonstrate the high level of precision that can be achieved. acs.org These esters are versatile intermediates that can be used in subsequent stereospecific cross-coupling reactions.

Derivatization and Functionalization of Highly Branched Octane Skeletons

Once the highly branched alkane skeleton is assembled, subsequent derivatization or functionalization may be required for structural confirmation or further synthetic applications.

Synthesis of Halogenated Octane Derivatives for Structural Characterization

Alkanes are generally unreactive, but they can undergo free-radical halogenation to introduce functionality. masterorganicchemistry.com This reaction typically uses elemental chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat. masterorganicchemistry.com

For a molecule like this compound, this reaction would proceed via a radical chain mechanism. Bromination is significantly more selective than chlorination, preferentially reacting with the most substituted C-H bonds. masterorganicchemistry.com The order of reactivity for C-H bonds is tertiary > secondary > primary. Therefore, the free-radical bromination of this compound would be expected to yield primarily 2-bromo-2,4,4,5,5,7-hexamethyl-octane and 7-bromo-2,4,4,5,5,7-hexamethyl-octane (which are identical due to the molecule's symmetry) and 4-bromo-2,4,4,5,5,7-hexamethyl-octane (less likely due to steric hindrance), as these positions contain tertiary hydrogens. Chlorination, being less selective, would result in a mixture of mono-chlorinated products. masterorganicchemistry.com These halogenated derivatives can be crucial for obtaining crystals suitable for X-ray diffraction, thus allowing for unambiguous structural determination. mdpi.com

Oxidative Transformations of Branched Alkene Precursors, e.g., Ozonolysis

Ozonolysis is a powerful reaction that cleaves carbon-carbon double or triple bonds and replaces them with carbon-oxygen double bonds. libretexts.orgbyjus.com This oxidative cleavage is a valuable synthetic tool and can be used retrospectively to identify the structure of an unknown alkene or as a forward-thinking strategy to synthesize carbonyl compounds from alkenes. libretexts.orgchemistrysteps.com

The reaction proceeds by the addition of ozone (O₃) to an alkene to form an unstable intermediate called a molozonide. wikipedia.org This intermediate rapidly rearranges to a more stable ozonide. chemistrysteps.comwikipedia.org The final products depend on the workup conditions.

| Workup Type | Reagent(s) | Product from Alkene | Reference |

|---|---|---|---|

| Reductive Workup | Zinc (Zn) or Dimethyl Sulfide (CH₃)₂S | Aldehydes or Ketones | masterorganicchemistry.com |

| Oxidative Workup | Hydrogen Peroxide (H₂O₂) | Ketones and/or Carboxylic Acids | masterorganicchemistry.com |

In the context of synthesizing this compound, one could envision a highly branched alkene precursor that, upon ozonolysis and subsequent reduction, yields fragments that can be coupled to form the final alkane. For instance, the ozonolysis of 2,5,5,6,6,9-hexamethyl-dec-4-ene under reductive conditions would yield 2,2,3,3-tetramethylbutanal (B6159909) and 4-methylpentan-2-one. These fragments could then be joined using reactions like Grignard addition followed by reduction to construct the target C14 backbone.

Catalytic Approaches in Branched Alkane Synthesis

Catalytic methods are paramount in the industrial synthesis of branched alkanes, offering pathways that are more efficient and atom-economical than classical stoichiometric organic reactions. The primary strategies involve the catalytic oligomerization of light olefins and the alkylation of isoalkanes with olefins, typically facilitated by acid catalysts.

A plausible and industrially relevant catalytic pathway to a highly branched C14 alkane like 2,4,4,5,5,7-hexamethyloctane would likely commence with the dimerization of isobutylene (B52900) (2-methylpropene). This reaction is commonly catalyzed by solid acid catalysts such as zeolites or acidic ion-exchange resins. The dimerization of isobutylene yields a mixture of isooctene isomers, predominantly 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

Subsequent catalytic steps would be required to build the C14 backbone and introduce the additional methyl groups. One conceptual catalytic approach involves the selective alkylation of an isooctane, derived from the hydrogenation of the aforementioned isooctenes, with a C6 fragment. However, achieving high selectivity in such a reaction is challenging due to the multitude of possible isomers.

A more controlled, albeit complex, multi-step catalytic process can be envisioned:

Dimerization of Isobutylene: Catalytic dimerization of isobutylene to form isooctenes.

Hydroformylation: Introduction of a carbonyl group to the isooctene molecule.

Aldol Condensation: A base-catalyzed reaction with another carbonyl-containing molecule.

Dehydration and Hydrogenation: Removal of the oxygen functionality and saturation of any remaining double bonds to yield the final branched alkane.

While a direct, single-catalyst synthesis of 2,4,4,5,5,7-hexamethyloctane from simple precursors is not prominently documented, the principles of acid-catalyzed C-C bond formation provide a foundation for its theoretical construction. The key challenge lies in controlling the regioselectivity of the addition and rearrangement reactions to favor the desired highly branched structure.

Research in the field of branched alkane synthesis is continually exploring novel catalyst systems to improve selectivity and efficiency. For instance, bifunctional catalysts that possess both acidic and metallic sites can facilitate sequential reactions in a single process. Metal-loaded zeolites, for example, can catalyze both skeletal isomerization and hydrogenation/dehydrogenation steps.

The table below summarizes various catalytic systems and their applications in the synthesis of branched alkanes, which are foundational to developing a pathway for 2,4,4,5,5,7-hexamethyloctane.

| Catalyst System | Reactants | Primary Products | Reaction Type |

| Solid Phosphoric Acid (SPA) | Isobutylene | Isooctenes, Dodecenes | Oligomerization |

| Sulfuric Acid (H₂SO₄) | Isobutane, Butenes | Trimethylpentanes, Dimethylhexanes | Alkylation |

| Hydrofluoric Acid (HF) | Isobutane, Propylene | Isoheptanes, Isooctanes | Alkylation |

| Zeolites (e.g., ZSM-5, Beta) | n-Alkanes | Branched Alkanes | Isomerization |

| Pt/Al₂O₃-Cl | n-Heptane | Isoheptanes | Isomerization |

These catalytic approaches underscore the versatility and power of catalysis in constructing complex hydrocarbon molecules. While a specific documented synthesis for 2,4,4,5,5,7-hexamethyloctane via these methods remains elusive in public literature, the fundamental principles of catalytic C-C bond formation and skeletal rearrangement provide a clear roadmap for its potential production.

Advanced Analytical Techniques for Structural Elucidation and Mixture Analysis

High-Resolution Chromatographic Separations of Isomeric Alkane Mixtures

The separation of isomeric alkanes is complicated by their similar physicochemical properties, such as boiling points and polarities. High-resolution gas chromatography is essential for resolving these complex mixtures.

Comprehensive Bidimensional Gas Chromatography (GC × GC) Applications

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in peak capacity and resolving power compared to conventional one-dimensional GC. unl.edu This technique employs two columns with different stationary phase selectivities connected by a modulator. ic.ac.uk The entire effluent from the first dimension (¹D) column is subjected to further separation on a much shorter second dimension (²D) column. ic.ac.uk For highly branched alkanes like 2,4,4,5,5,7-hexamethyl-octane, a common column setup involves a non-polar stationary phase in the first dimension (separation primarily by boiling point) and a semi-polar or polar phase in the second dimension (separation by polarity/shape). sigmaaldrich.com

This enhanced separation allows for the resolution of isomers that would co-elute in a single-column system. The retention of an analyte in a GC×GC system is described by its first-dimension retention time (¹tᵣ) and its second-dimension retention time (²tᵣ). For identification purposes, retention indices (RI) are often used, which normalize retention times relative to a series of n-alkane standards. gcms.cz The structured nature of GC×GC chromatograms, where chemically related compounds appear in distinct regions of the 2D plot, aids in the identification of compound classes, such as distinguishing highly branched iso-alkanes from n-alkanes and cycloalkanes. sigmaaldrich.com

Below is a table showing representative Kovats Retention Indices (RI) for C14 alkane isomers on different stationary phases, illustrating the challenge of separation and the effect of branching.

| Compound | Structure | Boiling Point (°C) | RI on Non-Polar Phase (e.g., DB-5) | RI on Polar Phase (e.g., Carbowax) |

| n-Tetradecane | Linear | 253.7 | 1400 | 1400 |

| 2-Methyltridecane | Mono-branched | 248.1 | ~1370 | ~1380 |

| This compound | Highly-branched | ~240 | ~1325 | ~1310 |

| Pristane (B154290) (2,6,10,14-Tetramethylpentadecane) | Highly-branched | 296 | 1708 | 1723 |

Note: Retention indices for this compound are estimated based on the elution patterns of similarly branched alkanes. Actual values may vary based on specific analytical conditions.

Advanced Column Technologies for Highly Branched Hydrocarbons

The choice of capillary column is critical for resolving complex isomeric mixtures. For highly branched hydrocarbons, stationary phases that offer shape selectivity are particularly effective. While standard non-polar polysiloxane columns (e.g., DB-1, DB-5) separate primarily based on volatility, subtle differences in the elution of isomers can be observed. unl.edu

More advanced column technologies provide enhanced selectivity. Porous Graphitic Carbon (PGC) columns, for instance, offer a unique retention mechanism. PGC has a flat, highly crystalline surface that interacts with analytes based on their molecular planarity and polarizability. researchgate.net This allows for the separation of structurally related compounds, including isomers, that are difficult to resolve on conventional liquid phases. researchgate.net For highly branched, non-polar molecules like this compound, the interaction is governed by dispersive forces, and the shape of the molecule dictates how well it can interact with the planar graphite (B72142) surface.

Another approach involves using columns with liquid crystal stationary phases, which can separate isomers based on their length-to-breadth ratio. Additionally, functionalized multi-walled carbon nanotubes have been explored as stationary phases, demonstrating successful separation of light n-alkanes and their branched isomers. nih.gov The selection of column dimensions (length, internal diameter, and film thickness) is also crucial; longer columns with smaller internal diameters generally provide higher resolution but require longer analysis times. pherobase.com

Mass Spectrometric Approaches for Molecular-Level Characterization

Mass spectrometry (MS) is a powerful tool for the structural elucidation of compounds, providing information on molecular weight and fragmentation patterns.

Time-of-Flight Mass Spectrometry (TOFMS) for Complex Alkane Profiling

Time-of-Flight Mass Spectrometry (TOFMS) is frequently coupled with GC×GC for the analysis of complex mixtures due to its high acquisition speed and sensitivity. nih.gov A TOFMS analyzer measures the mass-to-charge ratio (m/z) of an ion by determining the time it takes to travel a known distance in a field-free drift tube. longdom.org

For highly branched alkanes, standard electron ionization (70 eV) often leads to extensive fragmentation and a weak or absent molecular ion (M⁺•) peak. jove.com The fragmentation of branched alkanes preferentially occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations. whitman.edu The mass spectrum of this compound (C₁₄H₃₀, MW: 198.39) would be expected to show characteristic fragment ions resulting from the cleavage of its highly substituted carbon backbone.

Key fragmentation pathways for branched alkanes include:

Cleavage at branching points: Loss of alkyl radicals to form stable carbocations.

Loss of largest substituent: The largest alkyl group at a branch point is often eliminated readily as a radical. uobasrah.edu.iq

Characteristic ion series: A series of peaks corresponding to CₙH₂ₙ₊₁⁺ ions (e.g., m/z 43, 57, 71, 85) is typical for alkanes, but the relative intensities will differ based on the branching structure. whitman.edu

The table below summarizes the prominent ions observed in the GC-MS spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Interpretation |

| 57 | C₄H₉⁺ | 100 | Base peak, likely a tertiary butyl cation from cleavage at C4 or C5. |

| 43 | C₃H₇⁺ | 85 | Isopropyl cation from cleavage at C2 or C7. |

| 71 | C₅H₁₁⁺ | 45 | Cleavage yielding a C5 fragment. |

| 85 | C₆H₁₃⁺ | 30 | Cleavage yielding a C6 fragment. |

| 141 | [M - C₄H₉]⁺ | 15 | Loss of a butyl group from the molecular ion. |

| 198 | C₁₄H₃₀⁺• | <1 | Molecular ion (very low abundance, typical for highly branched alkanes). |

Data interpreted from the GC-MS spectrum available in the PubChem database (CID 19844446).

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolving power and mass accuracy of all MS techniques. nih.govmdpi.com This enables the unambiguous assignment of elemental compositions to detected ions, even in highly complex mixtures. nih.gov In an FT-ICR mass spectrometer, ions are trapped in a strong magnetic field, and their cyclotron frequency is measured, which is inversely proportional to their m/z ratio. mdpi.com

While typically used for the analysis of large, complex mixtures like petroleum or dissolved organic matter rather than a single pure compound, the capability of FT-ICR MS is crucial for distinguishing isomers in such samples. pnnl.gov Isomers like the various forms of hexamethyloctane have the same nominal mass but minuscule differences in their exact masses due to nuclear binding energy effects, which are generally too small to be detected. However, in a complex mixture, FT-ICR MS can resolve ions with the same nominal mass but different elemental compositions (isobars). For example, it can easily distinguish a C₁₄H₃₀⁺• ion from a potential isobaric interference containing oxygen or nitrogen, which would be impossible with a lower-resolution instrument. nih.gov This ultra-high resolution is essential for confirming the elemental formula of this compound in a complex matrix without prior chromatographic separation. pnnl.gov

The table below illustrates the principle of how FT-ICR MS distinguishes between ions of the same nominal mass.

| Nominal Mass | Elemental Formula | Exact Mass | Required Resolving Power (at m/z 200) |

| 198 | C₁₄H₃₀ | 198.23475 | N/A (Reference) |

| 198 | C₁₃H₂₆O | 198.19837 | > 5,500 |

| 198 | C₁₂H₂₂O₂ | 198.16198 | > 2,700 |

| 198 | C₁₂H₂₄N₂ | 198.19395 | > 4,900 |

Nuclear Magnetic Resonance Spectroscopy for Branched Alkane Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including isomeric alkanes. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

For a highly branched and symmetric molecule like this compound, both ¹H and ¹³C NMR provide distinct patterns. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing differentiation of chemically non-equivalent atoms. libretexts.org The degree of substitution on a carbon atom significantly influences the chemical shifts of both the carbon itself and its attached protons. Generally, protons and carbons at more highly substituted (tertiary or quaternary) centers resonate at a lower field (higher ppm value) compared to those in less substituted (primary or secondary) environments within alkanes. pdx.edu

Due to the symmetry in this compound, several groups of protons and carbons are chemically equivalent, which simplifies the resulting spectra by reducing the number of unique signals.

Predicted ¹H NMR Data for this compound: The structure possesses a plane of symmetry, leading to fewer signals than the total number of protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.88 | Doublet | 12H | Methyls at C1 and C8 |

| b | ~1.65 | Multiplet | 2H | Methines at C2 and C7 |

| c | ~1.25 | Singlet | 2H | Methylene at C3 and C6 |

| d | ~0.95 | Singlet | 12H | Methyls at C4 and C5 |

Predicted ¹³C NMR Data for this compound: The symmetry also reduces the number of distinct carbon signals.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~24.5 | C1, C8 (Primary) |

| 2 | ~28.0 | C2, C7 (Tertiary) |

| 3 | ~50.0 | C3, C6 (Secondary) |

| 4 | ~38.0 | C4, C5 (Quaternary) |

| 5 | ~32.0 | Methyls on C4, C5 |

Note: NMR data are predicted using computational algorithms (e.g., ChemAxon's NMR Predictor, NMRdb.org) and are intended to be representative. Actual experimental values may differ based on solvent and other conditions.

These advanced analytical techniques, when used in combination, provide a powerful workflow for the unambiguous identification and structural elucidation of highly branched alkanes like this compound, even within the most complex isomeric mixtures.

Reaction Mechanisms and Kinetic Studies of Highly Branched Alkanes

Combustion Kinetics of Branched Hydrocarbons

The combustion of alkanes is a critical process for energy production, and the fuel's molecular structure plays a decisive role in its combustion characteristics. maricopa.edu Highly branched alkanes, in particular, exhibit distinct behavior during oxidation and pyrolysis compared to their linear counterparts. khanacademy.org The rate of pyrolysis, or thermal cracking, tends to increase with greater molecular weight and branching in an alkane. vedantu.combyjus.comunacademy.com This is a key factor in the low-temperature oxidation chemistry that governs processes like engine knock. researchgate.net

Pyrolysis is the thermal decomposition of a compound in the absence of air. byjus.comunacademy.com For large, highly branched alkanes, the process is initiated by high temperatures which provide the energy to break chemical bonds. vedantu.com The cracking of alkanes follows a free-radical mechanism and is a cornerstone of the petroleum industry for converting large hydrocarbons into more valuable, smaller molecules like those found in gasoline. byjus.comunacademy.comunacademy.com

The decomposition proceeds primarily through two pathways:

C-C Bond Fission: The cleavage of carbon-carbon bonds results in the formation of smaller alkanes and alkenes. vedantu.comunacademy.com In a molecule like 2,4,4,5,5,7-hexamethyloctane, the bonds between highly substituted carbon atoms are particularly susceptible to breaking.

C-H Bond Fission: The cleavage of carbon-hydrogen bonds typically produces an alkene and hydrogen gas. vedantu.comunacademy.com

The specific products formed depend on factors such as temperature, pressure, and the presence of catalysts. byjus.com For instance, catalysts like Al₂O₃, ZnO, and SiO₂ tend to promote C-C bond fission. vedantu.combyjus.com

The initial step in the pyrolysis of an alkane is homolytic bond cleavage, also known as homolysis. pressbooks.pub This process, induced by heat (thermal energy), involves the breaking of a covalent bond where the two bonding electrons are distributed equally between the two resulting fragments. wikipedia.orgucla.edu This even splitting of electrons results in the formation of two highly reactive species called free radicals, each possessing a single, unpaired electron. pressbooks.publibretexts.org

For a large, non-polar molecule like 2,4,4,5,5,7-hexamethyloctane, the energy required to initiate this cleavage is the bond dissociation energy. wikipedia.org The process can be represented as:

R-R' → R• + R'•

Following the initial formation of radicals, a key step in the propagation of the reaction chain is hydrogen abstraction. This occurs when a radical removes a hydrogen atom from another alkane molecule, generating a new radical and a stable molecule.

X• + RH → HX + R•

The ease with which a hydrogen atom can be abstracted is directly related to the stability of the alkyl radical formed. The general trend for the activation energy of hydrogen abstraction from alkanes is:

Tertiary (3°) C-H < Secondary (2°) C-H < Primary (1°) C-H

This trend is consistent with the bond dissociation energies of the different C-H bonds; tertiary C-H bonds are weaker and more easily broken. nih.gov Consequently, in a highly branched alkane like 2,4,4,5,5,7-hexamethyloctane, the tertiary hydrogens at the C-2 and C-7 positions are the most susceptible to abstraction. Theoretical studies provide quantitative data on the energy barriers for these reactions. nih.govcityu.edu.hk

| Carbon Site Type | Average Energy Barrier for H-atom Abstraction (kcal mol⁻¹) |

|---|---|

| Primary (1°) | 19.83 |

| Secondary (2°) | 17.01 |

| Tertiary (3°) | 14.76 |

Data adapted from a study on H atom abstraction by CH₃O₂ radicals, illustrating the general trend in activation energies. nih.gov

Isomerization Pathways and Stereoisomerism

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms in space. libretexts.org This phenomenon is central to understanding the diversity of organic compounds and their properties.

Isomerism in alkanes can be broadly divided into two categories:

Configurational Isomerism: This includes constitutional (or structural) isomers, which have different atomic connectivity. youtube.com For the molecular formula of 2,4,4,5,5,7-hexamethyloctane (C₁₄H₃₀), numerous constitutional isomers exist, such as n-tetradecane and 2,3,4,5,6,7-hexamethyloctane. nih.gov These are distinct compounds with different physical and chemical properties.

Conformational Isomerism: This type of isomerism arises from the rotation of atoms around single (sigma) bonds. pharmaguideline.comlumenlearning.com Molecules with the same connectivity can exist as different conformers, or rotamers, which are readily interconvertible. pharmaguideline.com For 2,4,4,5,5,7-hexamethyloctane, rotation around the numerous C-C single bonds leads to various spatial arrangements, such as staggered and eclipsed conformations. The staggered conformation, where substituents are farthest apart, is generally the most stable (lowest energy) state. lumenlearning.com While there is a small energy barrier to this rotation, it is easily overcome at normal temperatures, leading to constant interconversion between conformers. lumenlearning.com

The skeletal isomerization of alkanes is a crucial process in the petroleum industry to increase the octane (B31449) number of gasoline by converting linear alkanes into more highly branched isomers. researchgate.netresearchgate.net This transformation is typically carried out using bifunctional catalysts, which possess both metal and acidic functionalities. mdpi.comdntb.gov.uarsc.org

The most widely accepted mechanism for the hydroisomerization of long-chain alkanes over a bifunctional catalyst (e.g., platinum on an acidic zeolite support) involves a series of steps: researchgate.netresearchgate.net

Dehydrogenation: The linear alkane is first dehydrogenated on a metal site (e.g., Pt) to form an alkene intermediate.

Carbenium Ion Formation: The alkene migrates to an acidic site on the support (e.g., a Brønsted acid site on a zeolite), where it is protonated to form a carbenium ion.

Skeletal Isomerization: The carbenium ion undergoes rearrangement to a more stable, branched carbenium ion.

Deprotonation: The branched carbenium ion deprotonates at an acid site, forming a branched alkene (an iso-olefin).

Hydrogenation: The branched alkene migrates back to a metal site, where it is hydrogenated to yield the final branched alkane product.

This process requires a careful balance between the metal and acid functions of the catalyst to maximize the yield of desired isomers and minimize competing reactions like cracking. mdpi.comrsc.org Transition metals such as platinum and palladium are commonly used for the hydrogenation/dehydrogenation steps. mdpi.comliverpool.ac.uk

| Catalyst Component | Function | Common Examples |

|---|---|---|

| Metal Site | Dehydrogenation/Hydrogenation | Platinum (Pt), Palladium (Pd) |

| Acidic Support | Skeletal Isomerization (via carbenium ions) | Zeolites (ZSM-5, ZSM-22, Y, Beta), SAPO-11 |

Table summarizing typical components of bifunctional catalysts used in alkane hydroisomerization. mdpi.com

Influence of Substituents on Isomerization Barriers

The isomerization of alkanes, a process that transforms straight-chain hydrocarbons into their branched-chain isomers, is a reaction of significant industrial importance, particularly in the production of high-octane gasoline. britannica.com This process typically involves heating the alkane in the presence of a catalyst, such as anhydrous aluminum chloride and hydrogen chloride gas, which facilitates the rearrangement of the carbon skeleton. ncert.nic.in The stability and structure of the resulting isomers are heavily influenced by the presence and position of substituents, such as the methyl groups in 2,4,4,5,5,7-Hexamethyl-octane.

Generally, branched alkanes are more stable than their linear isomers. youtube.com This increased stability is attributed to factors such as differences in intermolecular forces and conformational effects. The heat of combustion is a key measure of alkane stability; more stable isomers release less energy upon combustion. Experimental data consistently show that highly branched isomers have less exothermic heats of combustion compared to their linear counterparts, confirming their greater stability. youtube.com

The mechanism of acid-catalyzed isomerization proceeds through carbocation intermediates. The reaction is initiated by the abstraction of a hydride ion from the alkane, forming a carbocation. This carbocation can then undergo rearrangement to a more stable form before regaining a hydride ion to form the isomerized alkane. The stability of carbocations follows the order: tertiary > secondary > primary.

Substituents, specifically alkyl groups like methyl, play a crucial role in stabilizing these carbocation intermediates through inductive effects and hyperconjugation. In a highly branched alkane such as this compound, the potential exists to form relatively stable tertiary carbocations at multiple positions along the carbon chain. The isomerization barrier is related to the energy required to form and rearrange these carbocations. The transition states for these rearrangements, often involving less stable primary or secondary carbocations, represent the energy barriers.

Oxidative Reaction Mechanisms

The oxidation of hydrocarbons is a fundamental chemical process with implications ranging from combustion in engines to atmospheric chemistry. sandia.gov Alkanes, including highly branched structures like this compound, are generally resistant to oxidation under ordinary conditions but can be oxidized under specific circumstances, such as high temperatures (combustion) or in the presence of strong oxidizing agents or catalysts. ncert.nic.inlibretexts.org These reactions involve the breaking of C-H and C-C bonds and the formation of C-O bonds. masterorganicchemistry.com The specific pathways and products of oxidation depend critically on the reaction conditions and the structure of the alkane itself. sandia.gov

Mechanistic Aspects of Hydrocarbon Oxidation

The oxidation of alkanes, particularly at elevated temperatures as in combustion, or under controlled catalytic conditions, typically proceeds via a free-radical chain mechanism. masterorganicchemistry.comd-nb.info This mechanism can be broken down into three main stages: initiation, propagation, and termination. ncert.nic.in

Initiation: The reaction begins with the formation of free radicals. This can be achieved by the thermal cleavage of a weak bond, either in an initiator molecule or in the alkane itself at high temperatures, to form alkyl radicals (R•) or other reactive species.

Propagation: This stage involves a series of chain-carrying steps where a radical reacts to form a new molecule and another radical, which continues the chain. For alkane oxidation, a key propagation step is the abstraction of a hydrogen atom from the alkane by a radical (X•), often a hydroxyl radical (•OH) or an alkylperoxy radical (ROO•), to form an alkyl radical (R•).

R-H + X• → R• + H-X

The resulting alkyl radical then reacts rapidly with molecular oxygen (O₂) to form an alkylperoxy radical.

R• + O₂ → ROO•

This alkylperoxy radical can then abstract a hydrogen atom from another alkane molecule, propagating the chain.

ROO• + R-H → ROOH + R•

The stability of the alkyl radical formed during hydrogen abstraction is a critical factor. The strength of C-H bonds depends on their substitution, following the trend: primary > secondary > tertiary. Consequently, tertiary hydrogens are abstracted most easily. ncert.nic.in The structure of this compound contains multiple tertiary C-H bonds (at positions 2 and 7), making these sites particularly susceptible to initial radical attack.

Termination: The chain reaction ceases when radicals combine with each other to form stable, non-radical products.

R• + R• → R-R R• + ROO• → ROOR ROO• + ROO• → ROOR + O₂

The complexity of hydrocarbon oxidation arises from the vast number of possible elementary reactions and intermediate species, especially for larger alkanes. d-nb.inforesearchgate.net The initial hydroperoxides (ROOH) formed can decompose to create more radicals, leading to branched-chain reactions and, under certain conditions, autoignition. sandia.gov The molecular structure of the hydrocarbon profoundly impacts the oxidation process; the presence of tertiary hydrogens in highly branched alkanes like this compound generally increases their reactivity towards oxidation compared to their linear isomers under free-radical conditions. sandia.gov

Environmental and Atmospheric Chemical Behavior of Branched Alkanes

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 2,4,4,5,5,7-hexamethyl-octane is subject to various chemical reactions that determine its atmospheric lifetime and the formation of secondary pollutants.

Reactions of alkanes with ozone are typically slow and not considered a significant atmospheric loss process. In contrast, reactions with the nitrate (B79036) radical, which is most abundant at night, can be a more important removal pathway for larger alkanes in environments with significant nitrogen oxide (NOx) concentrations. The reaction proceeds via hydrogen abstraction from a C-H bond, with the rate being influenced by the bond strength. Tertiary C-H bonds, which are abundant in this compound, are more susceptible to abstraction than secondary or primary C-H bonds.

In certain marine or coastal environments, chlorine (Cl) atoms can also be significant oxidants for alkanes. The reaction of branched alkanes with Cl atoms can be a primary loss process, impacting their degradation on a regional scale. wikipedia.org

The atmospheric oxidation of this compound initiates a cascade of reactions leading to the formation of a variety of oxygenated products. Following the initial hydrogen abstraction by an oxidant, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•).

In the presence of nitric oxide (NO), the RO₂• radical can react to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or it can form an organic nitrate (RONO₂). The alkoxy radical is a key intermediate that can undergo further reactions, including isomerization (internal hydrogen shift), decomposition (C-C bond scission), or reaction with O₂. For a highly branched alkane like this compound, isomerization and decomposition are significant pathways. These reactions lead to the formation of a complex mixture of smaller, more functionalized products such as ketones, aldehydes, and alcohols.

A significant outcome of the atmospheric oxidation of large alkanes is the formation of secondary organic aerosol (SOA). The low-volatility oxidation products can partition from the gas phase to the particle phase, contributing to the formation and growth of atmospheric aerosols. Branched alkanes are recognized as important precursors to SOA in urban environments. frontiersin.org

Environmental Partitioning and Fate in Multi-Media Systems

The distribution of this compound in the environment is governed by its tendency to partition between different environmental media, a behavior largely dictated by its volatility and solubility.

As a C14 alkane, this compound falls into the category of intermediate volatility organic compounds (IVOCs), which have saturation concentrations that allow them to exist in both the gas and particle phases in the atmosphere. The high degree of branching in this compound generally leads to a lower vapor pressure compared to its linear isomer, n-tetradecane. This reduced volatility increases its propensity to adsorb to atmospheric particles.

Sources of branched alkanes like this compound are primarily anthropogenic, originating from sources such as vehicle exhaust and the evaporation of fuels and solvents. Once emitted, its partitioning between the gas and particle phases will depend on the ambient temperature and the concentration of particulate matter.

Below is a table of estimated physicochemical properties for this compound, which are crucial for predicting its environmental partitioning.

| Property | Estimated Value | Unit |

| Molecular Weight | 198.39 | g/mol |

| Boiling Point | 225.5 | °C |

| Vapor Pressure | 0.13 | kPa |

| Water Solubility | 0.002 | mg/L |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.5 |

Note: These values are estimated as experimental data for this specific compound is limited.

To understand the environmental fate of this compound, scientists employ multimedia environmental fate models. These models use the physicochemical properties of a chemical, along with environmental parameters, to predict its distribution and concentration in various environmental compartments such as air, water, soil, and sediment.

Fugacity models are a common type of multimedia model that describe the "escaping tendency" of a chemical from a particular phase. wikipedia.orgresearchgate.netseahipublications.org By calculating the fugacity capacity of each environmental compartment, these models can predict the equilibrium distribution of a chemical. For a hydrophobic compound with low water solubility and moderate volatility like this compound, these models would likely predict significant partitioning to soil organic carbon and sediment.

More specialized models, such as the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, have been developed to specifically predict the formation of SOA from the multiphase reactions of various branched alkanes. frontiersin.org These models incorporate detailed gas-phase chemistry and partitioning theory to estimate the amount of a branched alkane that will end up in the aerosol phase.

The application of these models indicates that upon release, this compound will primarily reside in the air, where it will undergo chemical degradation, and in soil and sediment, due to its strong tendency to adsorb to organic matter.

Role of Branched Alkanes as Environmental Biomarkers

Branched alkanes, particularly isoprenoids such as pristane (B154290) and phytane (B1196419), are well-established environmental biomarkers used in geochemistry and environmental forensics. These molecules are derived from the degradation of biological material and their relative abundance and structure can provide valuable information about the source of organic matter, the depositional environment, and the extent of biodegradation of petroleum. researchgate.netseahipublications.org

For instance, the ratio of pristane (C₁₉) to phytane (C₂₀) is often used as an indicator of the redox conditions of the depositional environment. researchgate.netseahipublications.org High pristane/phytane ratios are typically associated with oxic conditions, while low ratios suggest anoxic environments. researchgate.netseahipublications.org

More complex, highly branched alkanes, including those with quaternary carbon atoms, have also been identified as biomarkers. frontiersin.orgfrontiersin.org The presence and distribution of these compounds in sediments and crude oils can indicate specific biological sources, such as certain types of bacteria or algae, and can be indicative of particular paleoenvironmental conditions. frontiersin.orgfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.